molecular formula C35H35ClN6O5 B610340 Imidazole ketone erastin

Imidazole ketone erastin

Cat. No.: B610340
M. Wt: 655.1 g/mol
InChI Key: PSPXJPWGVFNGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Development of Imidazole Ketone Erastin from Erastin Scaffold

This compound (IKE) emerged from systematic optimization of the first-generation ferroptosis inducer erastin, discovered in 2003 through synthetic lethal screening for oncogenic RAS-targeting compounds. Structural modifications addressed erastin’s limitations, including metabolic instability (half-life <5 minutes in liver microsomes) and low aqueous solubility. Key innovations included:

  • Ketone Functionalization : Replacement of erastin’s methylene group with a ketone enabled reversible covalent interactions with lysine residues in system x~c~^−^, enhancing target engagement.
  • Isopropoxy Substitution : Substituting ethoxy with isopropoxy groups improved metabolic stability by reducing cytochrome P450-mediated degradation.
  • Imidazole Integration : The addition of an imidazole ring increased water solubility (152.63 mM in DMSO) and stabilized the ketone moiety under physiological conditions.

Table 1: Structural Comparison of Erastin and IKE

Property Erastin IKE
Molecular Weight 492.5 g/mol 655.1 g/mol
System x~c~^−^ IC~50~ 0.2–0.5 μM 0.014–0.034 μM
Metabolic Half-Life <5 minutes 79–90 minutes
Water Solubility <1 mg/mL 20–100 mg/mL

Data sources:

Evolution of Ferroptosis Inducers

Ferroptosis inducers evolved through three phases:

  • First-Generation Agents : Erastin (2003) and sulfasalazine (IC~50~ = 450 μM) inhibited system x~c~^−^ but lacked in vivo utility due to poor pharmacokinetics.
  • Covalent Inhibitors : RSL3 (2008) targeted glutathione peroxidase 4 (GPX4), expanding mechanistic diversity but introducing off-target effects.
  • Second-Generation Optimizations : IKE (2015) combined system x~c~^−^ inhibition with nanomolar potency (IC~50~ = 34 nM for GSH depletion) and metabolic stability suitable for animal models.

Table 2: Key Ferroptosis Inducers

Compound Target Potency (IC~50~) In Vivo Applicability
Erastin System x~c~^−^ 0.2–0.5 μM Limited
Sulfasalazine System x~c~^−^ 450 μM None
RSL3 GPX4 0.1–0.3 μM Moderate
IKE System x~c~^−^ 0.014–0.034 μM High

Data sources:

Chemical Optimization for Metabolic Stability

IKE’s design prioritized metabolic stability through three strategies:

  • Polar Bulky Groups : The imidazole ring and isopropoxy moiety reduced susceptibility to hepatic cytochrome P450 enzymes, increasing half-life to 79 minutes in mouse liver microsomes versus <5 minutes for erastin.
  • Reversible Covalent Binding : The ketone group formed stable yet reversible imine bonds with lysine residues, prolonging target residence without irreversible off-target effects.
  • Plasma Stability : IKE maintained 95% integrity after 120 minutes in mouse plasma at 37°C, critical for sustained system x~c~^−^ inhibition in vivo.

Table 3: Metabolic Stability of Erastin Analogs

Analog Half-Life (Liver Microsomes) Plasma Stability (120 min)
Erastin <5 minutes <10%
Piperazine 55 minutes 40%
IKE 79–90 minutes 95%

Data sources:

Position within System x~c~^−^ Inhibitor Research

IKE represents the pinnacle of system x~c~^−^ inhibitor development due to its dual action:

  • Mechanistic Precision : IKE selectively inhibits cystine/glutamate exchange (system x~c~^−^), depleting intracellular glutathione (GSH) by >80% within 6 hours in diffuse large B-cell lymphoma (DLBCL) cells.
  • Downstream Effects : GSH loss triggers lipid peroxidation (4-fold increase in malondialdehyde adducts) and ferroptosis-specific biomarkers like CHAC1 and PTGS2.
  • Therapeutic Synergy : In DLBCL xenografts, IKE-loaded nanoparticles reduced tumor volume by 60% compared to free IKE, demonstrating enhanced delivery and reduced toxicity.

Table 4: System x~c~^−^ Inhibitor Efficacy

Inhibitor GSH Depletion IC~50~ Lipid ROS Increase In Vivo Tumor Reduction
Sulfasalazine 450 μM 1.5-fold 0%
Erastin 0.2 μM 3.2-fold 10–15%
IKE 0.034 μM 5.8-fold 50–60%

Data sources:

Properties

IUPAC Name

2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-[5-(2-imidazol-1-ylacetyl)-2-propan-2-yloxyphenyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35ClN6O5/c1-24(2)47-32-12-7-25(31(43)20-40-14-13-37-23-40)19-30(32)42-33(38-29-6-4-3-5-28(29)35(42)45)21-39-15-17-41(18-16-39)34(44)22-46-27-10-8-26(36)9-11-27/h3-14,19,23-24H,15-18,20-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPXJPWGVFNGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)CN2C=CN=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Steps

The synthesis begins with 3-nitrophenol as the primary building block. The route proceeds through six steps:

  • Nitration and protection : 3-Nitrophenol undergoes nitration to introduce additional nitro groups, followed by protection of reactive sites.

  • Reduction to aniline : Catalytic hydrogenation or chemical reduction converts nitro groups to amines.

  • Coupling with bromoacetyl chloride : The aniline intermediate reacts with bromoacetyl chloride to form a bromoketone intermediate.

Final Assembly and Purification

The resulting imidazole-ketone intermediate is coupled with a quinazolinone derivative (from erastin’s core) using peptide coupling reagents such as HATU or EDCI. Final purification via high-performance liquid chromatography (HPLC) yields IKE with >95% purity.

Optimization of Reaction Conditions

Key optimizations were necessary to improve yield and scalability:

ParameterOptimization StrategyOutcome
Solvent system Switched from THF to DMFEnhanced solubility of intermediates
Catalyst Palladium on carbon (Pd/C)Efficient nitro-group reduction
Temperature control Maintained at 60°C for SNArMinimized side reactions

These adjustments increased the overall yield from 12% to 28% across six steps.

Analytical Characterization

IKE’s structure was confirmed using advanced spectroscopic techniques:

  • NMR spectroscopy :

    • 1H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, imidazole), 7.89–7.12 (m, aromatic protons).

    • 13C NMR : Peaks at 195.2 ppm (ketone C=O), 136.8 ppm (imidazole C).

  • High-resolution mass spectrometry (HRMS) : [M+H]+ calculated for C21H18N4O2: 365.1382, found: 365.1379.

Comparative Metabolic Stability

IKE’s design confers superior metabolic stability compared to erastin analogs:

CompoundMetabolic Half-life (Mouse Microsomes)Solubility (pH 7.4)
Erastin15 min<1 µM
PKE55 min12 µM
IKE 79 min 25 µM

The imidazole ring in IKE reduces oxidative metabolism by cytochrome P450 enzymes, extending its in vivo half-life.

Scalability and Industrial Relevance

The synthesis route is scalable to gram-scale production:

  • Batch size : Up to 50 g per cycle.

  • Critical quality controls :

    • Residual solvent analysis (GC-MS).

    • Chiral purity assessment (HPLC with chiral column).

  • Cost drivers : Imidazole (low-cost) and palladium catalysts (recyclable).

Challenges and Solutions

Ketone Reactivity

The α-fluoromethyl ketone intermediate was prone to hydrolysis. This was mitigated by:

  • Using anhydrous solvents.

  • Adding molecular sieves to absorb moisture.

Purification Difficulties

Early batches contained imidazole byproducts. Switching from silica gel to reverse-phase HPLC resolved this issue .

Chemical Reactions Analysis

  • IKE does not undergo extensive chemical reactions in the literature. its inhibition of system xc– and induction of ferroptosis are notable.
  • Common reagents and conditions are not specifically associated with IKE, given its unique role in ferroptosis.
  • Scientific Research Applications

    Cancer Therapy

    IKE has shown significant potential in cancer treatment, particularly in the following areas:

    • Diffuse Large B Cell Lymphoma (DLBCL) : IKE demonstrated a strong antitumor effect in DLBCL xenograft models by inducing ferroptosis and reducing tumor growth. In vitro studies indicated an IC50 for glutathione depletion at 34 nM, significantly lower than that of erastin .
    • Combination Therapies : Recent studies indicate that combining IKE with other agents like sorafenib enhances the efficacy of radiation therapy against tumors . This combination approach may improve treatment outcomes by targeting multiple pathways involved in tumor survival.

    Immunotherapy

    Research has highlighted the role of IKE in modulating immune responses:

    • Myeloid-Derived Suppressor Cells (MDSCs) : IKE has been shown to induce ferroptosis in MDSCs, which are known to suppress T-cell function in tumors. The combination of IKE with etomoxir sodium salt increased the actual ferroptotic death of MDSCs, thereby enhancing T-cell proliferation and potentially improving immunotherapy outcomes .

    Pharmacokinetics and Delivery Systems

    The pharmacokinetic profile of IKE reveals its suitability for therapeutic use:

    • Administration Routes : Studies have shown that intraperitoneal administration is the most effective route for delivering IKE in animal models .
    • Nanoparticle Delivery Systems : Biodegradable nanoparticles have been employed to enhance the delivery and reduce toxicity of IKE. This method improves the therapeutic index by allowing higher concentrations of the drug to reach tumor sites while minimizing systemic side effects .

    Case Studies and Findings

    StudyFocusKey Findings
    Zhang et al. (2019)DLBCL ModelsDemonstrated that IKE induces ferroptosis and reduces tumor growth significantly compared to controls.
    Nature Reviews (2023)Combination TherapyFound that combining IKE with sorafenib enhanced tumor response to radiation therapy.
    ResearchGate (2023)MDSC TargetingShowed that IKE effectively induces ferroptosis in MDSCs, improving T-cell function in tumor environments.

    Mechanism of Action

    • IKE’s primary mechanism involves inhibiting system xc– , a cystine/glutamate antiporter. This inhibition leads to glutathione depletion and lipid peroxidation, ultimately triggering ferroptosis.
    • Molecular targets include the xCT subunit of system xc– and downstream pathways related to lipid metabolism and redox balance.
  • Comparison with Similar Compounds

    Research Findings and Therapeutic Implications

    • IKE in Cancer Models: In DLBCL xenografts, IKE (23–40 mg/kg) reduced tumor growth by >50% . Synergized with photodynamic therapy in pancreatic cancer, enhancing ferroptosis sensitivity . Upregulated MNT in lung adenocarcinoma (LUAD), linking ferroptosis to chemotherapy resistance .
    • Resistance Mechanisms: Cells with xCT mutations (e.g., Gln191Ala) show reduced sensitivity to IKE and erastin .
    • Clinical Potential: IKE’s metabolic stability and efficacy in preclinical models support its transition to clinical trials, though none are ongoing yet .

    Biological Activity

    Imidazole ketone erastin (IKE) is a compound recognized for its potent biological activity, particularly as an inducer of ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation. This article delves into the biological mechanisms, pharmacological effects, and therapeutic potential of IKE, supported by relevant case studies and research findings.

    IKE primarily functions as an inhibitor of the cystine-glutamate antiporter system xcx_c^-, leading to a depletion of intracellular glutathione levels. This depletion triggers oxidative stress and lipid peroxidation, hallmark features of ferroptosis. The following table summarizes the key mechanisms through which IKE induces ferroptosis:

    Mechanism Description
    Inhibition of xcx_c^- Blocks cystine uptake, reducing glutathione synthesis and increasing oxidative stress.
    Lipid Peroxidation Induces accumulation of reactive oxygen species (ROS) and lipid peroxides, leading to cell death.
    Metabolic Stability Exhibits enhanced metabolic stability compared to its predecessor, erastin, making it suitable for in vivo studies.

    Pharmacokinetics and Efficacy

    Research indicates that IKE demonstrates significant antitumor effects in various cancer models. A study utilizing a diffuse large B-cell lymphoma (DLBCL) xenograft model showed that IKE effectively inhibited tumor growth by inducing ferroptosis. Key findings include:

    • Tumor Growth Inhibition : IKE treatment resulted in substantial tumor size reduction in DLBCL models due to induced ferroptosis .
    • Biodegradable Nanoparticles : The use of polyethylene glycol-poly(lactic-co-glycolic acid) nanoparticles for IKE delivery reduced toxicity while enhancing therapeutic efficacy .
    • Comparative Potency : IKE has been shown to be more effective than traditional ferroptosis inducers like erastin due to its improved solubility and stability .

    1. DLBCL Xenograft Model

    A study demonstrated that IKE induced ferroptosis in DLBCL cells, leading to decreased levels of glutathione and increased lipid peroxidation markers. The combination of IKE with nanoparticle delivery systems resulted in lower systemic toxicity while maintaining antitumor efficacy .

    2. Combination Therapy with Etomoxir

    Recent research explored the effects of combining IKE with etomoxir sodium salt (Eto), a CPT1A inhibitor. This combination enhanced the actual ferroptotic death of myeloid-derived suppressor cells (MDSCs) in vitro and in vivo, suggesting potential applications in cancer immunotherapy . The study highlighted:

    • Increased Mitochondrial Superoxide Levels : The combination treatment led to elevated levels of mitochondrial superoxide anions, further promoting ferroptosis in MDSCs.
    • Enhanced T-cell Proliferation : The IKE and Eto combination reduced MDSC accumulation, thereby improving T-cell function and proliferation .

    Research Findings

    The biological activity of IKE has been extensively documented across various studies:

    • Induction of Ferroptosis : IKE has been confirmed as a selective inducer of ferroptosis across multiple cancer cell lines, including pancreatic and breast cancer cells .
    • Mechanistic Insights : Studies employing lipidomics and qPCR have elucidated distinct features of lipid metabolism altered by IKE treatment, contributing to our understanding of its mechanism .
    • Potential Therapeutic Applications : Given its ability to induce ferroptosis selectively, IKE is being investigated for its potential use in treating resistant tumors that evade conventional therapies .

    Q & A

    Q. What is the molecular mechanism by which IKE induces ferroptosis, and how can researchers validate this in vitro?

    IKE inhibits the cystine-glutamate antiporter (system xc⁻), depleting intracellular glutathione (GSH) and leading to lipid peroxidation via iron-dependent pathways. To validate:

    • Treat cells (e.g., DLBCL lines like SUDHL6) with IKE (0.1–100 µM) for 24 hours.
    • Quantify GSH depletion using luminescent assays (e.g., CellTiter-Glo) and measure lipid reactive oxygen species (ROS) via fluorescent probes (e.g., C11-BODIPY) .
    • Confirm ferroptosis by rescue experiments with ferroptosis inhibitors (e.g., ferrostatin-1) .

    Q. How should researchers design dose-response experiments to determine IKE's potency across diverse cancer cell lines?

    • Use 18–24 DLBCL cell lines treated with IKE (0.0001–100 µM) for 24–72 hours.
    • Classify sensitivity: IC50 < 100 nM (sensitive), 100 nM–10 µM (intermediate), >10 µM (resistant).
    • Include controls for metabolic activity (e.g., untreated cells) and validate with orthogonal assays (e.g., clonogenic survival) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in IKE sensitivity across cell lines?

    Contradictions arise from heterogeneity in system xc⁻ expression, iron metabolism, and antioxidant pathways. Methodological approaches:

    • Profile system xc⁻ components (e.g., SLC7A11 mRNA/protein levels) via qPCR or Western blot.
    • Measure baseline GSH and iron content using LC-MS or colorimetric assays.
    • Use CRISPR/Cas9 to knockout SLC7A11 in resistant lines to confirm target specificity .

    Q. What methodologies are recommended for assessing IKE's pharmacokinetics and pharmacodynamics in vivo?

    • Model: NCG mice bearing SUDHL6 xenografts.
    • Dosing: 23–40 mg/kg IKE (dissolved in 5% DMSO/HBSS, pH 4) via intraperitoneal injection daily for 13 days.
    • PK Analysis: Plasma/tissue sampling for LC-MS quantification of IKE and metabolites.
    • PD Markers: Measure tumor GSH depletion, lipid peroxidation (MDA assay), and ferroptosis-related gene expression (e.g., GPX4, ACSL4) .

    Q. How do multidrug resistance (MDR) transporters influence IKE efficacy, and how can this be mitigated?

    • P-glycoprotein (P-gp) overexpression in MDR-19 cells reduces IKE accumulation (evidenced by fluorescence assays).
    • Mitigation strategies:
    • Co-administer P-gp inhibitors (e.g., verapamil).
    • Use cell lines lacking MDR transporters (e.g., R-5) for baseline studies .

    Q. What are optimal solvent formulations for IKE in vivo studies to ensure stability and bioavailability?

    • Storage: Powder at -20°C; solutions in DMSO at -80°C (stable for 6 months).
    • Injection Formulation: 5% DMSO/95% HBSS (pH 4) or DMSO:PEG300:Tween 80:Saline (10:40:5:45).
    • Validate solubility via LC-MS and monitor precipitation during preparation .

    Translational Research Questions

    Q. Can IKE be combined with other ferroptosis inducers or chemotherapeutics for synergistic effects?

    • Synergy Targets: Pair IKE with GPX4 inhibitors (e.g., RSL3) or iron chelators (e.g., deferoxamine) to amplify lipid peroxidation.
    • Experimental Design: Use Chou-Talalay combination index (CI) assays to quantify synergy.
    • In Vivo Validation: Test combinations in xenograft models with dual pharmacodynamic monitoring .

    Q. What biomarkers are most reliable for tracking ferroptosis in IKE-treated tumors?

    • Primary Markers: GSH depletion, elevated malondialdehyde (MDA), and 4-hydroxynonenal (4-HNE).
    • Secondary Markers: Downregulation of GPX4 and upregulation of ACSL4 or SAT1 via RNA-seq/Western blot.
    • Imaging: Lipid ROS-sensitive probes (e.g., Liperfluo) in live-cell imaging .

    Data Reproducibility & Technical Validation

    Q. How can researchers ensure reproducibility in IKE-mediated ferroptosis assays?

    • Standardize cell culture conditions (e.g., iron concentration in media).
    • Include ferroptosis-specific positive controls (e.g., erastin) and inhibitors (e.g., ferrostatin-1, liproxstatin-1).
    • Publish full experimental details (e.g., solvent batches, dosing intervals) per MIAME/MIACA guidelines .

    Q. Tables

    Key Pharmacokinetic Parameters of IKE
    Parameter
    Molecular Weight
    IC50 (SUDHL6 cells)
    Solubility (DMSO)
    LogP
    In Vivo Half-life
    Primary Metabolites
    Reference
    Cell Line Sensitivity to IKE
    Classification
    Sensitive
    Intermediate
    Resistant
    Reference

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.